molecular formula C16H18ClNO2 B14197450 9-Chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline CAS No. 914930-98-6

9-Chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline

Cat. No.: B14197450
CAS No.: 914930-98-6
M. Wt: 291.77 g/mol
InChI Key: VPOHLVRZTYMBJN-UHFFFAOYSA-N
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Description

9-Chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline: is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of isatin and cyclopentanone as starting materials . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis, solvent-free reactions, or the use of recyclable catalysts . These methods not only improve the yield and efficiency of the synthesis but also align with green chemistry principles by reducing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled conditions to ensure selectivity and yield of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,3-diones, while substitution reactions can produce a variety of substituted quinolines with different functional groups .

Scientific Research Applications

9-Chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Properties

CAS No.

914930-98-6

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

9-chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline

InChI

InChI=1S/C16H18ClNO2/c1-3-19-14-8-11-13(9-15(14)20-4-2)18-12-7-5-6-10(12)16(11)17/h8-9H,3-7H2,1-2H3

InChI Key

VPOHLVRZTYMBJN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=C3CCCC3=N2)Cl)OCC

Origin of Product

United States

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